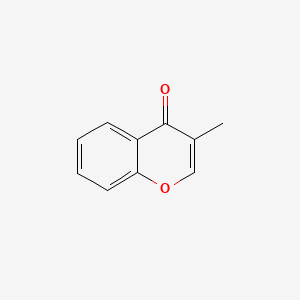

3-Methylchromone

Description

Propriétés

IUPAC Name |

3-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJKIHHNDMEBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057845 | |

| Record name | Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-90-5 | |

| Record name | 3-Methylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylchromone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylchromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCHROMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0091KAAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylchromone fundamental properties

An In-depth Technical Guide on the Core Properties of 3-Methylchromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the chromone family, which is a common scaffold in many natural products and pharmacologically active molecules.[1][2] The chromone core is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, reactivity, and biological significance. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to support researchers in their exploration of this versatile compound.

Fundamental Properties

This compound, also known as 3-Methyl-4H-1-benzopyran-4-one, is a solid at room temperature. Its core structure consists of a benzene ring fused to a γ-pyrone ring, with a methyl group at the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₂ | |

| Molecular Weight | 160.17 g/mol | |

| CAS Number | 85-90-5 | |

| Appearance | Solid | |

| Melting Point | 68-73 °C | |

| IUPAC Name | 3-methylchromen-4-one | |

| Synonyms | 3-Methyl-4H-1-benzopyran-4-one, Tricromyl, Metilcromona |

Structural Information

The structural representation and identifiers for this compound are provided in Table 2.

| Identifier | Value | Reference(s) |

| SMILES | CC1=COC2=CC=CC=C2C1=O | |

| InChI | InChI=1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |

| InChIKey | ABJKIHHNDMEBNA-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of chromones can be achieved through several established methods, including the Kostanecki-Robinson reaction, Baker-Venkataraman rearrangement, and Simonis reaction. The Kostanecki-Robinson reaction is a widely used method for the synthesis of chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides.

General Synthesis Workflow: Kostanecki-Robinson Reaction

The following diagram illustrates the general workflow for the synthesis of a this compound derivative via the Kostanecki-Robinson reaction.

Caption: General workflow for the Kostanecki-Robinson synthesis of 3-methylchromones.

Detailed Experimental Protocol: Synthesis of 7-hydroxy-4,5-dimethyl-3-methylchromone (a representative this compound derivative)

This protocol is adapted from the Kostanecki-Robinson reaction methodology.

Materials:

-

2,4-dihydroxy-5-methylacetophenone

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ice water

-

Ethanol

Procedure:

-

A mixture of 2,4-dihydroxy-5-methylacetophenone (0.03 mol), anhydrous sodium acetate (0.06 mol), and acetic anhydride (15 mL) is placed in a round-bottom flask.

-

The flask is heated in an oil bath at 180-190 °C for 8-10 hours.

-

The hot reaction mixture is then carefully poured into ice water.

-

The solid that separates is collected by filtration and washed with water.

-

The crude product is boiled with water for 15 minutes to hydrolyze any unreacted anhydride and O-acetylated byproducts.

-

The solid is again collected by filtration.

-

The final product is purified by recrystallization from ethanol.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| Technique | Key Observations | Reference(s) |

| GC-MS | Molecular Ion (M⁺): m/z = 160 |

Infrared (IR) Spectroscopy

The IR spectrum of a chromone derivative typically shows characteristic absorption bands for the carbonyl group and the aromatic ring. For the related compound, chromone-3-carboxylic acid, the C=O stretching vibration is observed in the region of 1350-1375 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ketone) | ~1630-1650 |

| C=C (aromatic) | ~1450-1600 |

| C-O-C (ether) | ~1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: SpectraBase provides ¹³C NMR data for this compound in CDCl₃. Key expected signals include:

-

C=O: ~170-180 ppm

-

Aromatic/Vinyl carbons: ~110-160 ppm

-

Methyl carbon: ~10-20 ppm

¹H NMR: Based on the structure, the following proton signals are expected:

-

Aromatic protons: ~7.0-8.5 ppm (multiplets)

-

Vinyl proton (H-2): ~7.5-8.0 ppm (singlet)

-

Methyl protons: ~2.0-2.5 ppm (singlet)

Reactivity

The reactivity of the chromone ring is influenced by the electron-withdrawing effect of the carbonyl group, making the C-2 and C-4 positions susceptible to nucleophilic attack. Much of the detailed research on chromone reactivity has been conducted on derivatives such as 3-formylchromone.

-

Nucleophilic Addition: The C-2 position of the γ-pyrone ring can undergo nucleophilic attack, often leading to ring-opening reactions.

-

Condensation Reactions: In derivatives with a formyl group at the C-3 position, this aldehyde is highly reactive towards condensation with active methylene compounds.

-

Reactions of the Methyl Group: The methyl group at the C-3 position is generally less reactive but can potentially undergo reactions under specific conditions, although this is less documented than the reactivity of the chromone core.

Biological Activity and Applications

The chromone scaffold is a key component in many biologically active compounds. While specific biological activities for this compound are not extensively documented, the broader family of chromones has shown significant therapeutic potential.

General Biological Activities of Chromones

Chromone derivatives have been reported to exhibit a wide range of pharmacological effects, including:

-

Anti-inflammatory

-

Anticancer

-

Antiviral

-

Antimicrobial

-

Antioxidant

Signaling Pathway Modulation by a Related Chromone

While a specific signaling pathway for this compound has not been identified in the provided search results, the closely related compound, 3-formylchromone (3FC), has been shown to be a potent inhibitor of the STAT3 signaling pathway in hepatocellular carcinoma (HCC). This serves as an important example of the potential mechanism of action for this class of compounds.

3FC downregulates the phosphorylation of STAT3, as well as the upstream kinases JAK1 and JAK2. This inhibition is mediated by the upregulation of the protein tyrosine phosphatase SHP-2. The suppression of the STAT3 pathway leads to the downregulation of various oncogenic proteins, inhibition of cancer cell migration and invasion, and induction of apoptosis.

The following diagram illustrates the inhibitory effect of 3-formylchromone on the STAT3 signaling pathway.

Caption: 3-Formylchromone inhibits the STAT3 pathway by upregulating SHP-2 phosphatase.

Safety Information

According to safety data, this compound is harmful if swallowed. It is classified as Acute Toxicity 4 (Oral). Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a fundamental member of the chromone family with a well-defined chemical structure and properties. While detailed biological studies on this compound itself are limited, the broader class of chromones and its derivatives, such as 3-formylchromone, demonstrate significant potential in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. This guide provides a solid foundation for researchers interested in exploring the synthesis, characterization, and potential applications of this compound and its analogues. Further investigation into its specific biological activities and mechanisms of action is warranted.

References

An In-depth Technical Guide to 3-Methylchromone: Chemical Identity and Structure

This guide provides a foundational overview of 3-Methylchromone, a heterocyclic organic compound belonging to the chromone family. It is intended for researchers, scientists, and professionals in drug development who require precise chemical information for this molecule.

Chemical Structure and Nomenclature

The definitive identification of a chemical compound relies on its structure and systematic nomenclature. This compound is characterized by a benzopyran-4-one core with a methyl group substituted at the 3-position.

IUPAC Name: 3-methylchromen-4-one[1]

Synonyms: 3-Methyl-4H-1-benzopyran-4-one, 3-Methyl-4H-chromen-4-one

The chemical structure of this compound is depicted in the diagram below, illustrating the fusion of a benzene ring and a pyran-4-one ring, with the methyl substituent at the third carbon atom of the pyran ring.

Caption: 2D Chemical Structure of this compound.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 85-90-5 | |

| InChI | 1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |

| InChIKey | ABJKIHHNDMEBNA-UHFFFAOYSA-N | |

| SMILES | CC1=COc2ccccc2C1=O | |

| Physical Form | Solid | |

| Melting Point | 68-73 °C |

References

An In-depth Technical Guide to the Synthesis of 3-Methylchromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-methylchromone (3-methyl-4H-chromen-4-one), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details direct and indirect synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the reaction mechanisms.

Executive Summary

The synthesis of this compound can be broadly categorized into two main approaches: direct, one-pot syntheses from readily available precursors, and indirect, multi-step pathways often commencing with the synthesis of a 3-substituted chromone intermediate. This guide will explore the following key synthetic strategies:

-

Direct Synthesis:

-

Kostanecki-Robinson Reaction: A classical method involving the reaction of a 2'-hydroxyacetophenone with acetic anhydride and a base.

-

-

Indirect Synthesis via 3-Formylchromone:

-

Vilsmeier-Haack Formylation: Synthesis of the key intermediate, 3-formylchromone, from 2'-hydroxyacetophenone.

-

Reduction of 3-Formylchromone: Conversion of the formyl group to a methyl group via established reduction methods such as the Wolff-Kishner and Clemmensen reductions.

-

Quantitative data for these pathways are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate replication.

Direct Synthesis of this compound

The most direct approach to this compound involves the construction of the chromone ring and the introduction of the 3-methyl group in a single synthetic operation.

Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction is a well-established method for the synthesis of chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides.[1][2] In the case of this compound, 2'-hydroxyacetophenone is reacted with acetic anhydride in the presence of a base, typically sodium acetate.[3][4]

The reaction proceeds through O-acylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form a hydroxydihydrochromone intermediate. Subsequent elimination of a water molecule yields the final this compound product.[1]

Figure 1: Kostanecki-Robinson synthesis of this compound.

Indirect Synthesis via 3-Formylchromone Intermediate

An alternative and widely utilized strategy involves the initial synthesis of 3-formylchromone, which is then converted to this compound.

Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic compounds. In this context, 2'-hydroxyacetophenone reacts with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield 3-formylchromone. This reaction provides high yields of the desired intermediate.

Figure 2: Vilsmeier-Haack synthesis of 3-formylchromone.

Reduction of 3-Formylchromone to this compound

The conversion of the 3-formyl group to a methyl group is a critical step in this indirect pathway. Two classical reduction methods are particularly well-suited for this transformation: the Wolff-Kishner reduction and the Clemmensen reduction.

The Wolff-Kishner reduction involves the deoxygenation of aldehydes and ketones under basic conditions. The reaction proceeds by forming a hydrazone intermediate from the reaction of the carbonyl compound with hydrazine hydrate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. The driving force of the reaction is the irreversible formation of nitrogen gas.

Figure 3: Wolff-Kishner reduction of 3-formylchromone.

The Clemmensen reduction provides an alternative, acidic route to deoxygenate carbonyl groups. This method employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. The reaction is particularly effective for aryl-alkyl ketones and is complementary to the Wolff-Kishner reduction, especially for substrates that are sensitive to strong bases.

Figure 4: Clemmensen reduction of 3-formylchromone.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the discussed synthetic pathways. It is important to note that yields can vary depending on the specific reaction scale and purification methods employed.

| Synthesis Pathway | Starting Material(s) | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Kostanecki-Robinson | 2'-Hydroxyacetophenone, Acetic Anhydride | Sodium Acetate | - | 180-190 | 8-10 h | Moderate |

| Vilsmeier-Haack | 2'-Hydroxyacetophenone | POCl₃, DMF | DMF | 0 to RT | 12 h | 80-90 |

| Wolff-Kishner Reduction | 3-Formylchromone | Hydrazine Hydrate, KOH | Ethylene Glycol | 190-200 | 4-6 h | Good |

| Clemmensen Reduction | 3-Formylchromone | Zn(Hg), conc. HCl | Toluene/Water | Reflux | Several hours | Moderate |

Experimental Protocols

Direct Synthesis: Kostanecki-Robinson Reaction

Synthesis of this compound from 2'-Hydroxyacetophenone

-

A mixture of 2,4-dihydroxyacetophenone (5 g, 0.033 mol), anhydrous sodium acetate (5.4 g, 0.066 mol), and acetic anhydride (15 mL) is heated in an oil bath at 180-190 °C for 8-10 hours.

-

The hot reaction mixture is then poured into ice water.

-

The solid that separates is collected by filtration and washed with water.

-

The crude product is boiled with water for 15 minutes to hydrolyze any unreacted anhydride and O-acetylated byproducts.

-

The solid is again collected by filtration and recrystallized from ethanol to yield the purified this compound.

Indirect Synthesis

This protocol is a general procedure for the Vilsmeier-Haack formylation of 2'-hydroxyacetophenones.

-

In a round-bottom flask, cool dimethylformamide (DMF, 3 eq.) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2'-hydroxyacetophenone (1 eq.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude 3-formylchromone can be purified by recrystallization from a suitable solvent such as ethanol.

A. Wolff-Kishner Reduction

-

To a solution of 3-formylchromone (1 eq.) in diethylene glycol, add hydrazine monohydrate (20 eq.) and potassium hydroxide (KOH, 6 eq.).

-

Heat the resulting mixture to 110 °C for 1 hour.

-

Increase the temperature to 190-200 °C and continue heating for an additional 4 hours, allowing water and excess hydrazine to distill off.

-

Cool the reaction mixture to room temperature and quench by the addition of 1 M aqueous HCl.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography or recrystallization to afford this compound.

B. Clemmensen Reduction

This is a general procedure for the Clemmensen reduction of aryl ketones.

-

Prepare zinc amalgam (Zn(Hg)) by adding mercury(II) chloride to granulated zinc in water, followed by decanting the aqueous solution.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Add 3-formylchromone to the mixture.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain a strongly acidic environment.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the chromone ring system and a singlet for the methyl group at the 3-position.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the olefinic carbons of the pyrone ring, the aromatic carbons, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1630-1650 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈O₂: 160.17 g/mol ).

Conclusion

This technical guide has outlined the principal synthetic pathways for the preparation of this compound. The direct Kostanecki-Robinson reaction offers a concise route, while the indirect method involving the Vilsmeier-Haack reaction followed by reduction provides a versatile alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups to the reaction conditions. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

3-Methylchromone: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and synthesis of 3-Methylchromone (also known as 3-Methyl-4H-1-benzopyran-4-one). While the initial synthesis of the broader chromone scaffold dates back to the early 20th century, this compound garnered significant attention in the mid-20th century for its therapeutic properties. This document details its historical development, established synthesis protocols, and spectroscopic characterization. Furthermore, it explores its known biological activity as a coronary vasodilator and proposes a likely signaling pathway based on established mechanisms of vasodilation. All quantitative data are presented in structured tables, and key experimental methodologies are described in detail.

Introduction

The chromone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1][2] The name "chromone" was first proposed by Bloch and Kostaniecki in 1900.[1] One of the earliest methods for the synthesis of the basic chromone structure was developed by Heywang and Kostanecki, which involved the decarboxylation of chromone-2-carboxylic acid.[1][3] Among the vast family of chromone derivatives, this compound emerged as a compound of significant therapeutic interest.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available literature. However, early investigations into chromone chemistry were conducted at the beginning of the 20th century by scientists such as S. Kostanecki. The first chromone compound to be used in its pure form in a clinical setting was Khellin, which was extracted from the seeds of the Ammi visnaga plant.

The development of this compound for therapeutic use is more clearly chronicled. A significant milestone in its history is the 1962 patent by the French pharmaceutical company Roussel-UCLAF, which detailed a novel and commercially viable process for its preparation. This patent identifies this compound as a compound used therapeutically as a coronary vasodilator. The patent also references an earlier synthesis method described by Mentzer in 1955, indicating that the compound was known in the scientific community prior to its large-scale production for medicinal purposes.

Synthesis of this compound

The synthesis of this compound has been approached through various methods, with the most common strategies involving the cyclization of a C6-C3-C6 backbone.

Synthesis from o-Hydroxypropiophenone

A well-established and industrially significant method for the synthesis of this compound involves the condensation of o-hydroxypropiophenone with a lower alkyl formate in the presence of a solid alkali metal alcoholate and a disubstituted amide. This method, detailed in the 1962 Roussel-UCLAF patent, offers a rapid reaction at low temperatures without the need for heating.

Experimental Protocol:

-

Materials:

-

o-Hydroxypropiophenone

-

Methyl formate

-

Sodium methoxide

-

Dimethylformamide (DMF)

-

Benzene (or other inert solvent)

-

Hydrochloric acid (for acidification)

-

Isopropanol (for recrystallization)

-

-

Procedure:

-

A suspension of sodium methoxide in a mixture of dimethylformamide and benzene is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

-

The suspension is cooled to a low temperature (e.g., 0-5 °C).

-

A solution of o-hydroxypropiophenone in benzene is added dropwise to the cooled suspension while maintaining the low temperature.

-

Methyl formate is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed at a low temperature for a specified period.

-

The reaction mixture is then poured into ice water and acidified with hydrochloric acid to precipitate the crude this compound.

-

The crude product is filtered, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as isopropanol, to yield pure this compound.

-

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound from o-hydroxypropiophenone.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques. The following data has been compiled from public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 8.15 (dd, J=7.9, 1.6 Hz) | H-5 |

| 7.82 (s) | H-2 |

| 7.65 (ddd, J=8.6, 7.1, 1.7 Hz) | H-7 |

| 7.42 (d, J=8.4 Hz) | H-8 |

| 7.37 (t, J=7.5 Hz) | H-6 |

| 2.05 (s) | 3-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H stretch |

| ~2925 | Methyl C-H stretch |

| ~1645 | C=O (ketone) stretch |

| ~1610, 1570, 1470 | Aromatic C=C stretch |

| ~1220 | C-O-C stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 160.05 | [M]⁺ (Molecular Ion) |

| 132.04 | [M - CO]⁺ |

| 131.03 | [M - CO - H]⁺ |

| 103.05 | [M - CO - H - CO]⁺ |

| 77.04 | [C₆H₅]⁺ |

Biological Activity and Signaling Pathway

Coronary Vasodilator Activity

This compound has been identified as a coronary vasodilator, a substance that widens the coronary arteries, thereby increasing blood flow to the heart muscle. This action can be beneficial in the treatment of conditions such as angina pectoris, where the heart muscle does not receive enough oxygen-rich blood.

Proposed Signaling Pathway

While the specific molecular targets and signaling pathway of this compound have not been extensively elucidated in published literature, its action as a coronary vasodilator suggests a likely mechanism involving the nitric oxide (NO) signaling pathway. This is a common mechanism for many vasodilator drugs.

The proposed pathway is as follows:

-

Stimulation of Nitric Oxide Synthase (NOS): this compound may directly or indirectly stimulate endothelial nitric oxide synthase (eNOS) in the endothelial cells lining the coronary arteries.

-

Nitric Oxide (NO) Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).

-

Diffusion of NO: Being a small, lipophilic molecule, NO rapidly diffuses from the endothelial cells into the adjacent vascular smooth muscle cells.

-

Activation of Guanylate Cyclase: In the smooth muscle cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

Increased cGMP Levels: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Activation of Protein Kinase G (PKG): The elevated levels of cGMP activate cGMP-dependent protein kinase (PKG).

-

Smooth Muscle Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains. This results in the relaxation of the vascular smooth muscle cells.

-

Vasodilation: The relaxation of the smooth muscle cells leads to the widening of the coronary arteries, resulting in increased blood flow.

Proposed Signaling Pathway Diagram:

Caption: Proposed signaling pathway for this compound-induced coronary vasodilation.

Note: The direct interaction of this compound with eNOS is speculative and requires experimental validation. This diagram represents a plausible mechanism based on its known pharmacological effect.

Conclusion

This compound is a synthetic chromone derivative with a notable history in medicinal chemistry, particularly for its application as a coronary vasodilator. While its initial discovery is not precisely documented, its synthesis and therapeutic use have been established since at least the mid-20th century. The synthesis from o-hydroxypropiophenone remains a key and efficient method for its preparation. Although the specific molecular interactions of this compound are not fully elucidated, its vasodilatory effects likely operate through the nitric oxide/cGMP signaling pathway, a common mechanism for such agents. Further research is warranted to fully characterize its biological targets and downstream effects, which could open new avenues for the development of more potent and selective chromone-based therapeutics.

References

Preliminary Biological Screening of 3-Methylchromone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. Among its many derivatives, 3-methylchromone and related structures have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound and its analogues, focusing on their cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel pharmaceuticals.

Cytotoxic and Anticancer Activity

The evaluation of cytotoxicity is a critical first step in the identification of potential anticancer agents. Various derivatives of the this compound core have been assessed for their ability to inhibit the proliferation of a range of human cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of selected this compound derivatives and related chromones against various cancer cell lines.

Table 1: Cytotoxic Activity of 3-Methylidenechroman-4-ones against Leukemia and Breast Cancer Cell Lines [1][2]

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 14d | HL-60 (Leukemia) | 1.46 ± 0.16 | Carboplatin | - |

| 14d | NALM-6 (Leukemia) | 0.50 ± 0.05 | Carboplatin | - |

| Various (14a–o) | MCF-7 (Breast) | Moderate to weak activity | Carboplatin | - |

Table 2: Cytotoxic Activity of Chromone Derivatives from Penicillium citrinum against Colon and Lung Cancer Cell Lines [3]

| Compound | Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) |

| Epiremisporine F (1) | HT-29 (Colon) | 44.77 ± 2.70 | 5-Fluorouracil | - |

| Epiremisporine G (2) | HT-29 (Colon) | 35.05 ± 3.76 | 5-Fluorouracil | - |

| Epiremisporine H (3) | HT-29 (Colon) | 21.17 ± 4.89 | 5-Fluorouracil | - |

| Epiremisporine F (1) | A549 (Lung) | 77.05 ± 2.57 | 5-Fluorouracil | - |

| Epiremisporine G (2) | A549 (Lung) | 52.30 ± 2.88 | 5-Fluorouracil | - |

| Epiremisporine H (3) | A549 (Lung) | 31.43 ± 3.01 | 5-Fluorouracil | - |

Table 3: Anticancer Activity of 3-Formylchromone Benzoylhydrazone Metal Complexes [4]

| Compound | Cell Line | Mean IC₅₀ (µM) |

| [Ag(fcbh)(PPh₃)] | MDA-MB231 (Breast) | 1.0 |

| [Ag(fcbh)(PPh₃)] | OVCAR-8 (Ovarian) | 0.87 |

Experimental Protocols

1.2.1. MTT Assay for Cytotoxicity [1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., HL-60, NALM-6, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3-methylidenechroman-4-ones) for a specified incubation period (e.g., 48 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for a further 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

Visualization of Apoptosis Pathway

Some chromone derivatives induce apoptosis in cancer cells. The following diagram illustrates a generalized extrinsic apoptosis pathway that can be activated by cytotoxic compounds.

Caption: Generalized extrinsic apoptosis pathway initiated by a cytotoxic agent.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Chromone derivatives have been investigated for their potential to modulate inflammatory pathways.

Quantitative Data Summary

Table 4: Anti-inflammatory Activity of Chromone Derivatives

| Compound | Assay | Cell Line / Model | Endpoint | IC₅₀ / EC₅₀ (µM) | Reference |

| DCO-6 | LPS-induced NO, IL-1β, IL-6 production | RAW264.7 cells, mouse peritoneal macrophages | Inhibition of inflammatory mediators | - | |

| Compound 5-9 (amide derivative) | LPS-induced Nitric Oxide (NO) production | RAW264.7 cells | Inhibition of NO | 5.33 ± 0.57 | Ibuprofen (EC₅₀ > 10) |

| Epiremisporine G (2) | fMLP-induced superoxide anion generation | Human neutrophils | Inhibition of superoxide anion | 31.68 ± 2.53 | - |

| Epiremisporine H (3) | fMLP-induced superoxide anion generation | Human neutrophils | Inhibition of superoxide anion | 33.52 ± 0.42 | - |

Experimental Protocols

2.2.1. Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO.

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW264.7) are plated in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds.

-

Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

-

Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Incubation and Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.

-

Calculation: The nitrite concentration is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.

Visualization of an Anti-inflammatory Signaling Pathway

The chromone derivative DCO-6 has been shown to inhibit the ROS-dependent TRAF6-ASK1-p38 signaling pathway.

Caption: Inhibition of the LPS-induced TRAF6-ASK1-p38 pathway by DCO-6.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Chromone derivatives have demonstrated promising activity against a variety of bacteria and fungi.

Quantitative Data Summary

Table 5: Antifungal Activity of Chromone-3-carbonitriles against Candida Species

| Compound | C. glabrata MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 6-bromochromone-3-carbonitrile (6) | 5-50 | 5-50 | 5-50 |

| Chromone-3-carbonitrile (12) | 5-50 | 5-50 | 5-50 |

| 6-isopropylchromone-3-carbonitrile (23) | 5-50 | 5-50 | 5-50 |

| 6-methylchromone-3-carbonitrile (25) | 5-50 | 5-50 | 5-50 |

Table 6: Antimicrobial Activity of 1,2,4-Dithiazolylchromones

| Compound | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. cerevisiae MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 3c | 0.78 | 6.25 | - | - | 3.12 |

| 3h | 1.56 | - | - | 0.78 | 6.25 |

| Gentamycin (Control) | - | - | - | N/A | N/A |

| Fluconazole (Control) | N/A | N/A | N/A | - | - |

Table 7: Antibacterial and Biofilm Eradication Activity of Chromone Derivative CM3a against Staphylococcus aureus

| Activity | Strain | MIC (µg/mL) | Biofilm Eradication Concentration (µg/mL) |

| Antibacterial | S. aureus | 8 (26.4 µM) | - |

| Biofilm Eradication | S. aureus | - | 32-256 (almost complete inhibition) |

Experimental Protocols

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Experimental Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Activity

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of chromone derivatives has been explored using various in vitro assays.

Quantitative Data Summary

Table 8: Antioxidant Activity of 3-Styrylchromone Derivatives

| Compound | DPPH Free Radical Scavenging Activity (EC₅₀, µM) |

| 15 | 17 |

| 20 | 23 |

| Ascorbic Acid (Control) | - |

Experimental Protocols

4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus decolorizing the DPPH solution.

-

Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Various concentrations of the test compounds are also prepared.

-

Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated, and the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

The preliminary biological screening of this compound and its derivatives has revealed a diverse range of promising activities, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects. The data presented in this guide highlight the potential of the chromone scaffold as a privileged structure in drug discovery. The detailed experimental protocols and visual representations of pathways and workflows are intended to facilitate further research and development in this exciting area of medicinal chemistry. Further investigations, including in vivo studies and mechanism of action elucidation, are warranted to fully explore the therapeutic potential of these compounds.

References

- 1. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes | Semantic Scholar [semanticscholar.org]

3-Methylchromone and Its Derivatives: A Comprehensive Technical Review of Their Synthesis and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, appearing in a multitude of naturally occurring and synthetic compounds with diverse biological activities. Among these, 3-methylchromone and its derivatives have garnered significant attention due to their potent and varied pharmacological properties. This in-depth technical guide provides a comprehensive review of the recent literature on the synthesis and biological evaluation of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs often involves multi-step reaction sequences. A key precursor for many derivatives is 3-formylchromone, which can be readily prepared from 2-hydroxyacetophenone. The versatility of the formyl group at the 3-position allows for a wide range of chemical modifications, leading to a diverse library of derivatives.

One prominent synthetic strategy for obtaining 3-methylidenechroman-4-ones is the Horner-Wadsworth-Emmons reaction.[1][2] This methodology has been successfully employed to construct the exocyclic double bond characteristic of these compounds.

General Synthetic Workflow

Caption: General synthesis workflow for this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. This has established the this compound scaffold as a promising starting point for the development of novel anticancer agents.

Cytotoxicity Data

A number of studies have reported the in vitro cytotoxic effects of this compound derivatives. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 14d | HL-60 (Leukemia) | 1.46 ± 0.16 | [1][2] |

| NALM-6 (Leukemia) | 0.50 ± 0.05 | [1] | |

| Epiremisporine H (3) | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | |

| A549 (Lung Carcinoma) | 31.43 ± 3.01 | ||

| Nitrogen Mustard Derivative | MCF-7 (Breast Cancer) | 1.83 | |

| MDA-MB-231 (Breast Cancer) | 1.90 |

Mechanism of Action: Apoptosis Induction

The anticancer activity of many this compound derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. One of the key signaling pathways involved in this process is the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the activation of caspases and subsequent cell death.

Caption: Apoptosis induction pathway by this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Certain this compound derivatives have exhibited potent anti-inflammatory properties, suggesting their potential therapeutic application in inflammatory disorders.

Inhibition of Pro-inflammatory Mediators

A novel chromone derivative, DCO-6, has been shown to significantly reduce the production of key pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition occurs at the transcriptional level, with decreased mRNA expression of the corresponding genes.

Signaling Pathway: Inhibition of the TRAF6-ASK1-p38 Pathway

The anti-inflammatory effects of DCO-6 are mediated through the inhibition of the p38 MAPK signaling pathway. Specifically, DCO-6 impairs the production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, an upstream event required for p38 activation.

References

Spectroscopic Profile of 3-Methylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylchromone (CAS No. 85-90-5), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

While a publicly available, fully annotated ¹H NMR spectrum for this compound is not readily accessible in major free databases, analysis of its structure and data from related chromone derivatives allows for the prediction of its proton chemical shifts.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides a distinct signal for each of its ten carbon atoms, offering a clear fingerprint of its carbon skeleton.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Carbon Atom Assignment |

| 176.6 | C4 (C=O) |

| 156.2 | C8a |

| 152.0 | C2 |

| 133.2 | C7 |

| 125.8 | C5 |

| 124.9 | C6 |

| 123.9 | C4a |

| 121.8 | C3 |

| 117.8 | C8 |

| 8.6 | C3-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | Methyl |

| ~1645 | C=O stretch | Ketone |

| ~1610, 1580, 1470 | C=C stretch | Aromatic |

| ~1220 | C-O-C stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound provides key data for its identification.[1]

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 132 | Moderate | [M - CO]⁺ |

| 131 | High | [M - CHO]⁺ |

| 104 | Moderate | [C₇H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific parameters may vary based on the instrumentation and laboratory procedures.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample like this compound, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk, which is then placed in the spectrometer's sample holder.

Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Plausible mass spectral fragmentation of this compound.

References

The Pharmacological Potential of 3-Methylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential pharmacological activities of 3-Methylchromone and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the current state of research, including quantitative efficacy data, experimental methodologies, and the underlying molecular mechanisms of action.

Core Pharmacological Activities

This compound, a member of the chromone family, and its structurally related analogs have emerged as promising scaffolds in drug discovery, exhibiting a wide range of biological effects. The primary pharmacological activities investigated include anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.

Anticancer Activity

Derivatives of this compound, particularly 3-methylidenechroman-4-ones, have demonstrated significant cytotoxic effects against various human cancer cell lines. This activity is primarily attributed to the induction of apoptosis.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Analog 14d (a 3-methylidenechroman-4-one) | HL-60 (human promyelocytic leukemia) | 1.46 ± 0.16 | [1][2] |

| Analog 14d (a 3-methylidenechroman-4-one) | NALM-6 (human B-cell precursor leukemia) | 0.50 ± 0.05 | [1][2] |

| Epiremisporine F (1) | HT-29 (human colon carcinoma) | 44.77 ± 2.70 | [3] |

| Epiremisporine G (2) | HT-29 (human colon carcinoma) | 35.05 ± 3.76 | |

| Epiremisporine H (3) | HT-29 (human colon carcinoma) | 21.17 ± 4.89 | |

| Epiremisporine F (1) | A549 (human lung carcinoma) | 77.05 ± 2.57 | |

| Epiremisporine G (2) | A549 (human lung carcinoma) | 52.30 ± 2.88 | |

| Epiremisporine H (3) | A549 (human lung carcinoma) | 31.43 ± 3.01 | |

| Nitrogen Mustard Derivative | MCF-7 (human breast adenocarcinoma) | 1.83 | |

| Nitrogen Mustard Derivative | MDA-MB-231 (human breast adenocarcinoma) | 1.90 |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are mediated through the induction of apoptosis via multiple signaling cascades. One key mechanism involves the extrinsic pathway of apoptosis. Another identified pathway is the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

Caption: Apoptosis induction pathways by this compound derivatives.

Anti-inflammatory Activity

Chromone derivatives have demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. They have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6.

Table 2: Anti-inflammatory Activity of Chromone Derivatives

| Compound | Assay | Target | EC50 (µM) | Reference |

| Amide Derivative 5-9 | NO Production Inhibition in LPS-stimulated RAW264.7 cells | iNOS | 5.33 ± 0.57 | |

| Epiremisporine G (2) | fMLP-induced superoxide anion generation in human neutrophils | NADPH oxidase | 31.68 ± 2.53 (IC50) | |

| Epiremisporine H (3) | fMLP-induced superoxide anion generation in human neutrophils | NADPH oxidase | 33.52 ± 0.42 (IC50) |

Signaling Pathways in Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of certain chromone derivatives is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, these compounds can impair the production of reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, a critical step for the activation of the p38 MAPK pathway.

Caption: Inhibition of the TLR4-p38 MAPK pathway by chromone derivatives.

Antioxidant Activity

The antioxidant properties of chromone derivatives, including 3-styrylchromones, have been documented. This activity is largely attributed to their ability to scavenge free radicals, a property influenced by the presence and position of hydroxyl and methoxy groups on the chromone scaffold.

Table 3: Antioxidant Activity of 3-Styrylchromone (3-SC) Derivatives

| Compound | Assay | EC50 (µM) | Reference |

| 3-SC 45 | DPPH free radical scavenging | < 23 | |

| 3-SC 47 | DPPH free radical scavenging | < 23 | |

| 3-SC 50 | DPPH free radical scavenging | < 23 | |

| Ascorbic Acid (Positive Control) | DPPH free radical scavenging | 23 |

Neuroprotective Activity

The chromone scaffold is of significant interest in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are multifaceted, stemming from their anti-inflammatory and antioxidant properties, as well as their ability to inhibit key enzymes like monoamine oxidase-B (MAO-B) and cholinesterases.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HL-60, NALM-6, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

References

- 1. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Chromone: A Technical Guide to its Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone (4H-1-benzopyran-4-one) and its derivatives represent a vast and structurally diverse class of naturally occurring heterocyclic compounds. Widely distributed throughout the plant and microbial kingdoms, these molecules have garnered significant attention from the scientific community for their broad spectrum of biological activities.[1][2] This in-depth technical guide explores the natural sources of chromone derivatives, provides detailed experimental protocols for their isolation and characterization, and delves into the molecular signaling pathways through which they exert their effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and pharmacology.

Natural Occurrence of Chromone Derivatives

Chromone derivatives are ubiquitous in nature, with prominent sources including higher plants, fungi (both terrestrial and marine), and bacteria.[1][3]

Plants

A multitude of plant families are rich sources of chromone derivatives. Notable examples include:

-

Fabaceae (Legume Family): This family is a well-known producer of isoflavones, a subclass of chromone derivatives where the B-ring is attached at the C3 position.[4] Soybeans, for instance, are a major source of isoflavones like genistein and daidzein.

-

Thymelaeaceae: The genus Aquilaria, particularly the resinous heartwood known as agarwood, is a prolific source of 2-(2-phenylethyl)chromones. These compounds are major contributors to the characteristic aroma and medicinal properties of agarwood.

-

Asphodelaceae: The genus Aloe is recognized for its production of various chromone derivatives, including aloesin and aloeresin A. These compounds are often found as C-glycosides.

-

Other Plant Sources: Chromones have also been isolated from various other plant genera such as Cassia, Hypericum, and Polygonum.

Fungi

Fungi, particularly endophytic and marine-derived species, are a rich and often untapped source of novel chromone derivatives. Genera such as Penicillium, Aspergillus, and Corynespora have been shown to produce a wide array of these compounds, many of which exhibit significant biological activities. Marine sponge-associated fungi, in particular, have yielded unique chromone structures.

Bacteria

While less common than in plants and fungi, some bacteria, especially from the order Actinomycetales, are also known to produce chromone derivatives.

Quantitative Analysis of Naturally Occurring Chromone Derivatives

The concentration of chromone derivatives can vary significantly depending on the source, environmental conditions, and extraction methods. The following tables summarize some reported quantitative data for prominent chromone derivatives.

| Chromone Derivative | Natural Source | Concentration/Yield | Reference |

| Aloeresin A | Aloe ferox exudate | 129.0–371.6 µg/mg | |

| Aloesin | Aloe ferox exudate | 111.8–561.8 µg/mg | |

| Aloin A | Aloe ferox exudate | 21.3–133.4 µg/mg | |

| Aloin B | Aloe ferox exudate | 18.4–149.7 µg/mg | |

| 2-(2-phenylethyl)chromone | Aquilaria sinensis (Qi-Nan clones) | Relative content: up to 56.42 ± 3.08% of total PECs | |

| 2-[2-(4-methoxyphenyl)ethyl]chromone | Aquilaria sinensis (Qi-Nan clones) | Relative content: up to 56.78 ± 3.57% of total PECs | |

| 2-[2-(3-hydroxy-4-methoxy)phenylethyl]chromone | Aquilaria sinensis (Qi-Nan clones) | Relative content: up to 56.33 ± 2.36% of total PECs |

PECs: 2-(2-phenylethyl)chromones

Experimental Protocols

The isolation and characterization of chromone derivatives from natural sources involve a series of systematic steps, from extraction to purification and structure elucidation.

Extraction

The choice of extraction method and solvent is crucial for the efficient recovery of chromone derivatives.

General Protocol for Plant Material (e.g., Aquilaria heartwood):

-

Sample Preparation: The air-dried plant material is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is typically extracted with a solvent of medium polarity, such as ethanol or methanol, often using techniques like refluxing or Soxhlet extraction to enhance efficiency.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). This step helps to fractionate the extract based on the polarity of its constituents.

Purification

Chromatographic techniques are indispensable for the purification of individual chromone derivatives from complex mixtures.

Column Chromatography:

This is a fundamental technique for the initial separation of compounds.

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of chromone derivatives due to their moderate polarity.

-

Column Packing: The column is typically packed as a slurry of silica gel in a non-polar solvent (e.g., n-hexane) to ensure a homogenous packing.

-

Sample Loading: The fractionated extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.

-

Elution: The compounds are eluted from the column by gradually increasing the polarity of the mobile phase (gradient elution). A common solvent system is a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For final purification to obtain highly pure compounds, preparative HPLC is often employed.

-

Column: A reversed-phase C18 column is frequently used for the separation of chromone derivatives.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or acetic acid) and a polar organic solvent such as acetonitrile or methanol is typically used.

-

Detection: A UV detector is commonly used for monitoring the elution of compounds, as the chromone scaffold exhibits strong UV absorbance.

-

Fraction Collection: Fractions corresponding to the desired peaks are collected for subsequent analysis.

Structure Elucidation

The precise chemical structure of a purified chromone derivative is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number, environment, and connectivity of protons in the molecule. Characteristic signals for the chromone skeleton can be readily identified.

-

¹³C-NMR: Reveals the number and types of carbon atoms present. The chemical shifts of the carbonyl carbon (C-4) and other carbons of the benzopyran ring are diagnostic.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by revealing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the molecule provides valuable structural information. A characteristic fragmentation pathway for the chromone skeleton is the retro-Diels-Alder (RDA) reaction.

Signaling Pathways and Biological Activities

Chromone derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Several chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition can occur through various mechanisms, including the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the active p65 subunit of NF-κB.

Antitumor Activity: Modulation of MAP Kinase and Apoptosis Pathways

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of MAPK signaling is a hallmark of many cancers. Some chromone derivatives have been identified as inhibitors of specific MAP kinases, such as p38, thereby impeding cancer cell growth and survival. Furthermore, certain chromone derivatives can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and Bad and the activation of caspases.

Workflow for the Discovery of Bioactive Chromone Derivatives

The discovery of novel bioactive chromone derivatives from natural sources follows a systematic workflow that integrates ethnobotanical knowledge, phytochemical analysis, and biological screening.

Conclusion

Chromone derivatives are a fascinating and pharmacologically significant class of natural products. Their widespread occurrence in diverse natural sources, coupled with their potent and varied biological activities, makes them attractive scaffolds for drug discovery and development. This technical guide has provided a comprehensive overview of the natural occurrence, analytical methodologies, and biological significance of chromone derivatives. The detailed experimental protocols and insights into their mechanisms of action are intended to empower researchers to further explore the therapeutic potential of this remarkable class of compounds. The continued investigation of chromone derivatives from underexplored natural habitats, combined with modern analytical and pharmacological techniques, holds great promise for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chromones in aloe species. I. Aloesin--a C-glucosyl-7-hydroxychromone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical Studies and Molecular Modeling of 3-Methylchromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and molecular modeling aspects of 3-Methylchromone, a significant heterocyclic compound. This document outlines the computational analysis of its molecular structure, vibrational frequencies, and potential as a pharmacologically active agent through molecular docking studies. Detailed methodologies for both theoretical calculations and relevant experimental procedures are provided to facilitate further research and development.

Molecular Structure and Properties

This compound (C₁₀H₈O₂) is a derivative of chromone, a benzopyran-4-one, with a methyl group substituted at the C-3 position. Its structure has been a subject of interest for theoretical and experimental studies to understand its chemical reactivity and biological activity.

Optimized Molecular Geometry

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, have been determined experimentally through X-ray crystallography and computationally using methods like Density Functional Theory (DFT). The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 786525 and in the Crystallography Open Database (COD) with ID 2226673.[1] Computational geometry optimization is typically performed using DFT with a basis set such as B3LYP/6-311++G(d,p) to obtain a stable conformation in the gas phase.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Atoms | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | C2-C3 | 1.355 | - | - |

| C3-C10 | 1.455 | - | - | |

| C4-O5 | 1.229 | - | - | |

| O1-C2 | 1.367 | - | - | |

| O1-C9 | 1.380 | - | - | |

| C3-C11 | 1.505 | - | - | |

| Bond Angle | C2-C3-C10 | 120.9 | - | - |

| O1-C2-C3 | 122.3 | - | - | |

| C3-C4-O5 | 122.9 | - | - | |

| C2-O1-C9 | 117.8 | - | - | |

| Dihedral Angle | C9-O1-C2-C3 | - | - | 179.8 |

| O1-C2-C3-C4 | - | - | -0.3 | |

| C2-C3-C4-O5 | - | - | 179.9 |

Note: The values presented are representative and should be cross-referenced with the specific crystallographic information file (CIF) or the output of a DFT calculation for precise figures.

Spectroscopic Analysis: A Theoretical Perspective

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable insights into the molecular structure and bonding of this compound. Theoretical calculations of vibrational frequencies are crucial for the accurate assignment of experimental spectral bands.

Computational Details for Vibrational Analysis

The vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set. The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and the approximate nature of the theoretical method, leading to a better agreement with experimental data.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| ~3070 | Low | Medium | C-H stretching (aromatic) |

| ~2930 | Low | Medium | C-H stretching (methyl) |

| ~1640 | High | High | C=O stretching (γ-pyrone) |

| ~1610 | Medium | High | C=C stretching (aromatic) |

| ~1460 | Medium | Medium | C-H bending (methyl) |

| ~1380 | Medium | Low | C-O-C stretching (ether) |

| ~1220 | High | Medium | C-O stretching (γ-pyrone) |

| ~850 | Medium | Low | C-H out-of-plane bending |

Note: These are predicted values. Experimental spectra should be recorded for comparison and validation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the cyclization of a substituted phenol. The following protocol is a generalized procedure based on the synthesis of related chromone derivatives.

Detailed Protocol:

-